Guaiacylglycerol-beta-guaiacyl ether

Overview

Description

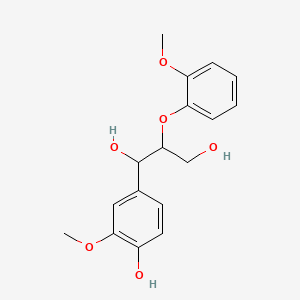

Guaiacylglycerol-beta-guaiacyl ether is a compound with the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol . It is a glycerol ether in which guaiacyl and guaiacylglycerol subunits are joined by an arylglycerol-beta-aryl (beta-O-4) linkage . This compound is often used as a model for studying the beta-O-4 linkages in lignin, a complex biopolymer found in plant cell walls .

Mechanism of Action

Target of Action

Guaiacylglycerol-beta-guaiacyl ether (Gβ2) is a lignin model compound that mimics the β-O-4 bond in lignin . It is primarily targeted by microorganisms for degradation . The compound serves as a substrate to mimic the microbial degradation of cell walls of lignin-living plants .

Mode of Action

The interaction of Gβ2 with its targets involves a series of biochemical reactions. The compound is stable under exposure to moderate pH and several bacterial strains, which have been successfully used previously for biodegradation of other recalcitrant pollutants .

Pharmacokinetics

It is known that the compound is microbially degradable .

Result of Action

The degradation of Gβ2 results in the breakdown of the β-O-4 bond in the compound, leading to the formation of various products. The major product through Cβ-O homolysis at low temperatures is guaiacol . At high temperatures, the products obtained from Cβ-O homolysis and Cβ-O concerted decomposition undergo secondary thermal cracking, generating a large number of small molecule products .

Biochemical Analysis

Biochemical Properties

Guaiacylglycerol-beta-guaiacyl ether is involved in various biochemical reactions, particularly those related to lignin degradation. It interacts with several enzymes, including laccases and peroxidases, which catalyze the oxidation of lignin. These enzymes facilitate the cleavage of the β-O-4 bond in this compound, leading to the formation of smaller phenolic compounds. Additionally, this compound can interact with microbial enzymes during biodegradation processes, further contributing to lignin breakdown .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways by modulating the activity of enzymes involved in lignin biosynthesis and degradation. This compound can also impact gene expression related to lignin metabolism, leading to changes in cellular metabolism and function. In microbial cells, this compound can induce the expression of lignin-degrading enzymes, enhancing the microbial degradation of lignin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lignin-degrading enzymes. These enzymes bind to the compound and catalyze the cleavage of the β-O-4 bond, resulting in the formation of smaller phenolic compounds. This process involves both homolytic and heterolytic cleavage mechanisms, depending on the enzyme and reaction conditions. Additionally, this compound can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species that further contribute to lignin degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under moderate pH conditions and can withstand microbial biodegradation. It can undergo degradation under subcritical water treatment and pyrolysis conditions. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, particularly in terms of oxidative stress and cellular damage. Threshold effects may also be observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to lignin degradation. It interacts with enzymes such as laccases and peroxidases, which catalyze the oxidation of the compound and facilitate the cleavage of the β-O-4 bond. This process leads to the formation of smaller phenolic compounds that can be further metabolized by microbial enzymes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these transporters, as well as by its chemical properties and stability .

Subcellular Localization

This compound can be localized to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the vacuole or the endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, as well as its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guaiacylglycerol-beta-guaiacyl ether can be synthesized through various methods. One common approach involves the reaction of guaiacol with glycidol under basic conditions . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Guaiacylglycerol-beta-guaiacyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can break the beta-O-4 linkage, leading to the formation of simpler phenolic compounds.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, phenolic compounds, and various substituted derivatives .

Scientific Research Applications

Guaiacylglycerol-beta-guaiacyl ether has several scientific research applications:

Chemistry: It is used as a model compound to study the degradation of lignin and the cleavage of beta-O-4 linkages.

Biology: The compound is used to investigate the biodegradation of lignin by various microorganisms.

Industry: The compound is used in the development of bio-based materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

Veratrylglycerol-beta-guaiacyl ether: Another lignin model compound with similar beta-O-4 linkages.

Pinoresinol: A lignan with structural similarities to guaiacylglycerol-beta-guaiacyl ether.

Coniferyl alcohol: A monolignol that is a precursor to lignin and has similar chemical properties.

Uniqueness

This compound is unique in its ability to model the beta-O-4 linkages in lignin, making it particularly valuable for studying lignin degradation and related processes . Its stability under various conditions and its well-defined structure make it an ideal model compound for research .

Biological Activity

Guaiacylglycerol-beta-guaiacyl ether (GGE) is a lignin model compound that has garnered attention for its potential biological activities, particularly in the context of lignin biodegradation and its interactions with microbial systems. This article synthesizes recent findings on the biological activity of GGE, including its stability, reactivity, and the enzymatic processes involved in its degradation.

Chemical Structure and Properties

GGE is characterized by a beta-O-4 ether linkage, which is prevalent in lignin structures. Its molecular formula is , and it serves as a model compound to study lignin degradation processes. The compound’s structure allows it to interact with various enzymes and microbial systems, making it significant for research in bioremediation and bioenergy.

Stability and Reactivity

Research indicates that GGE remains stable under various pH conditions and can be effectively utilized by certain bacterial strains. For instance, studies have shown that GGE is stable in aqueous solutions across a range of pH levels (2.9 to 10.3) over extended periods (up to 7 days) . This stability is crucial for its application in biotechnological processes.

Table 1: Stability of GGE at Different pH Levels

| pH Level | Initial Concentration (µg/mL) | Concentration After 7 Days (µg/mL) |

|---|---|---|

| 2.9 | 300 | ~X (data not specified) |

| 7.3 | 300 | ~Y (data not specified) |

| 10.3 | 300 | ~Z (data not specified) |

Microbial Utilization

A significant aspect of GGE's biological activity is its utilization by specific bacteria as a carbon source. For example, a strain of Pseudomonas was isolated that could grow using GGE as the sole carbon and energy source. This bacterium possesses an enzyme known as GGE-dehydrogenase, which catalyzes the oxidation of GGE into a conjugated ketone .

Enzymatic Activity

The enzymatic degradation of GGE involves several key steps:

- Oxidation : The enzyme converts GGE into a ketone product through dehydrogenation.

- Reduction : The resulting ketone can be fully reduced back to GGE using NADH as a reductant.

- Substrate Specificity : The enzyme demonstrates specificity towards the alpha-carbon position of GGE, indicating a targeted mechanism for lignin degradation .

Case Study 1: Biodegradation Experiments

In controlled experiments, bacterial cultures were exposed to varying concentrations of GGE to evaluate their growth responses. The optimal concentration for maximum growth was determined to be 5 mM . This finding underscores the potential of using GGE in biotechnological applications aimed at lignin biodegradation.

Case Study 2: Hydrothermal Decomposition

GGE has also been subjected to hydrothermal decomposition studies, revealing insights into its breakdown products under different conditions. These studies indicated that the beta-O bond cleavage occurs during decomposition, leading to various monoaromatic products that are characteristic of lignin degradation .

Research Findings and Implications

The biological activity of GGE highlights its role as a significant model compound for understanding lignin biodegradation processes. The ability of specific bacteria to utilize GGE not only provides insights into microbial metabolism but also suggests potential applications in bioremediation and sustainable chemical production.

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSOILKWHVNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-59-4 | |

| Record name | 7382-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.